N-(2-chlorophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide
Description
N-(2-Chlorophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a synthetic quinazolinone derivative characterized by a tetrahydroquinazolinone core, a 2-methyl substituent, and an acetamide linker connected to a 2-chlorophenyl group. Its molecular formula is C₁₆H₁₆ClN₃O₂, with a molecular weight of 317.77 g/mol . The compound’s structure combines a partially saturated bicyclic quinazolinone system with a chlorinated aromatic moiety, making it a candidate for diverse biological applications, including antimicrobial and anticancer research.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-11-19-14-8-4-2-6-12(14)17(23)21(11)10-16(22)20-15-9-5-3-7-13(15)18/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAQALIATHXZFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=O)N1CC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorinated aromatic compound reacts with an amine or amide precursor.
Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetamide group. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrahydroquinazolinone ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to an alcohol.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound has been studied for its potential as an antitumor agent . Research indicates that derivatives of tetrahydroquinazoline compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the structure of tetrahydroquinazolines could enhance their antitumor activity, suggesting that N-(2-chlorophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide may serve as a lead compound for developing new anticancer drugs .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. This compound has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways .
Anti-inflammatory Effects
In vitro experiments suggest that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity positions it as a candidate for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated various tetrahydroquinazoline derivatives for their antiproliferative effects on cancer cell lines. The results indicated that specific modifications to the N-(2-chlorophenyl) group significantly enhanced the cytotoxicity against breast cancer cells. The structure-activity relationship (SAR) analysis revealed that the presence of the chlorophenyl moiety is crucial for maintaining high activity levels .
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of quinazoline derivatives against antibiotic-resistant bacterial strains, this compound was found to exhibit potent activity against multi-drug resistant E. coli. The study emphasized the need for further exploration of this compound as a potential treatment option for resistant infections .
Summary Table of Applications
| Application Area | Observations/Findings |
|---|---|
| Antitumor Activity | Significant cytotoxic effects on cancer cell lines |
| Antimicrobial Effects | Effective against Staphylococcus aureus and E. coli |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may enhance binding affinity to certain proteins, while the quinazolinone core can interact with active sites or allosteric sites, modulating the activity of the target. Pathways involved may include inhibition of kinases, modulation of neurotransmitter receptors, or interference with DNA replication.
Comparison with Similar Compounds
Structural Analogues
Quinazolinone derivatives share a common core but differ in substituents, influencing their physicochemical and biological properties. Key structural analogues include:
Key Observations :
- Tetrahydroquinazolinone vs.
- Substituent Effects : The 2-chlorophenyl group in the target compound provides moderate lipophilicity (logP ~2.38), whereas trifluoromethyl (logP ~3.5) or pyrazole substituents (logP ~2.38) alter solubility and target affinity .
Comparison of Yields :
- Compound 13a () achieves a 94% yield using diazonium salt coupling, but this method is less applicable to tetrahydroquinazolinones .
SAR Insights :
- The 2-chlorophenyl group enhances target specificity for chlorophilic enzyme pockets.
- Saturation of the quinazolinone ring may reduce cytotoxicity compared to aromatic analogues .
Physicochemical and Spectroscopic Properties
- Melting Point: Not reported for the target compound, but analogues range from 118°C (compound 8c, ) to 206°C (compound 8e, ) .
- IR Spectroscopy :
Biological Activity
N-(2-chlorophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClNO
- Molecular Weight : 320.81 g/mol
The structure features a chlorophenyl group and a tetrahydroquinazoline moiety, which are significant for its biological interactions.
Biological Activity Overview
- Antiviral Activity : Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide showed potent activity against human adenovirus (HAdV), with selectivity indexes greater than 100 and sub-micromolar potency . This suggests that this compound may possess similar antiviral effects.
- Antimicrobial Activity : The compound's structural analogs have been evaluated for antimicrobial properties against various pathogens. Compounds in this class demonstrated significant activity against both Gram-positive and Gram-negative bacteria . For example, certain derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin.
-
Mechanisms of Action : The mechanisms through which these compounds exert their effects include:
- Inhibition of viral DNA replication processes.
- Disruption of bacterial cell wall synthesis.
- Modulation of host immune responses.
Study 1: Antiviral Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters investigated a series of substituted benzamide analogues for their antiviral efficacy against HAdV. Among these, specific compounds exhibited IC values as low as 0.27 μM with low cytotoxicity (CC = 156.8 μM), suggesting a favorable therapeutic index .
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, several derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds had MIC values in the range of 100-400 µg/mL, demonstrating moderate to good efficacy compared to standard treatments .
Data Table: Biological Activity Summary
| Activity Type | Compound Analogues | Key Findings |
|---|---|---|
| Antiviral | N-(4-amino-2-chlorophenyl)-5-chloro... | IC = 0.27 μM; CC = 156.8 μM |
| Antimicrobial | Various synthesized derivatives | MIC = 100-400 µg/mL against S. aureus |
| Mechanism | Viral DNA replication inhibition | Effective modulation of host immune response |
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for preparing N-(2-chlorophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multistep routes, such as 1,3-dipolar cycloaddition (for analogous quinazolinone derivatives) or condensation reactions. For example, coupling a 2-chlorophenylacetamide intermediate with a preformed tetrahydroquinazolinone moiety under reflux in anhydrous dichloromethane with carbodiimide coupling agents (e.g., EDC·HCl) and triethylamine as a base. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts .
- Key Parameters : Solvent choice (e.g., dichloromethane for stability), temperature control (273 K to prevent side reactions), and catalyst selection (triethylamine for acid scavenging) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?
- Techniques :
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1678 cm⁻¹, NH stretch at ~3291 cm⁻¹) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated vs. observed mass error < 0.6 ppm) .
- NMR : Assign proton environments (e.g., aromatic protons in δ 7.0–8.0 ppm, methyl groups at δ 2.1–2.5 ppm).
- Discrepancy Resolution : Cross-validate with HPLC purity analysis and computational tools (e.g., DFT-based NMR prediction) to address mismatches between experimental and theoretical data .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Method : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement). Crystallize the compound via slow evaporation in solvents like methylene chloride.
- Data Analysis : Resolve hydrogen bonding (e.g., N–H⋯O interactions) and torsion angles (e.g., dihedral angles between aromatic rings) using SHELXPRO for visualization. Ensure R-factor < 0.05 for high precision .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and binding affinities?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., antimicrobial or anticancer receptors). Validate with experimental IC₅₀ assays .
- Validation : Compare computational binding energies with experimental inhibition data to refine force field parameters .
Q. What strategies address contradictions in biological activity data (e.g., inconsistent IC₅₀ values across studies)?
- Root Causes : Variability in assay conditions (e.g., cell line differences, solvent effects).
- Solutions :
- Standardize protocols (e.g., use MTT assay with consistent DMSO concentrations ≤1%).
- Validate results via orthogonal assays (e.g., apoptosis markers for cytotoxicity) .
Q. How can reaction pathways be modified to improve regioselectivity in quinazolinone ring functionalization?
- Challenges : Competing substitution patterns at the 4-oxo position.
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
